molecular formula C23H22N4O5S B2582002 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide CAS No. 899982-95-7

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide

Numéro de catalogue: B2582002
Numéro CAS: 899982-95-7
Poids moléculaire: 466.51
Clé InChI: SIVGKJIAIFYQOH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at the 5-position. The benzamide moiety is further modified with a sulfamoyl group bearing a furan-2-ylmethyl and methyl substituent.

Propriétés

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-15-6-7-16(2)20(13-15)22-25-26-23(32-22)24-21(28)17-8-10-19(11-9-17)33(29,30)27(3)14-18-5-4-12-31-18/h4-13H,14H2,1-3H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVGKJIAIFYQOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide is a complex organic compound that belongs to the oxadiazole derivative class. This compound has gained attention for its potential biological activities, particularly in medicinal chemistry. The structure contains an oxadiazole ring, which is known for its diverse biological properties.

  • Molecular Formula : C23H24N4O3S
  • Molecular Weight : Approximately 440.53 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from the compound's structure.

Synthesis

The synthesis of this compound typically involves multi-step reactions that require precise control over conditions such as temperature and concentration. Advanced techniques like continuous flow reactors are often employed to enhance yield and purity.

Anticancer Activity

Recent studies indicate that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structural features have been tested against various cancer cell lines, showing promising results:

CompoundCell Line TestedPercent Growth Inhibition (PGI)
6hSNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
HOP-9267.55%
MDA-MB-23156.53%

These findings suggest that the presence of specific substituents on the oxadiazole ring enhances its cytotoxic activity against cancer cells .

The mechanism by which this compound exerts its biological effects may involve interaction with various cellular targets. The oxadiazole moiety is known to influence signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have shown antimicrobial activity against various pathogens. The structural components of these compounds can affect their ability to inhibit bacterial growth and may serve as a foundation for developing new antibiotics .

Study 1: Anticancer Efficacy

A comprehensive study evaluated several oxadiazole derivatives for their anticancer efficacy using the National Cancer Institute (NCI) database. The results indicated that compounds structurally related to this compound demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of oxadiazole derivatives revealed that specific substitutions on the phenyl ring significantly enhance biological activity. For example, methyl groups at certain positions were found to increase cytotoxicity against tumor cells . This highlights the importance of molecular modifications in optimizing therapeutic efficacy.

Study 3: Antimicrobial Potential

Another investigation assessed the antimicrobial potential of similar compounds against Gram-positive and Gram-negative bacteria. The findings underscored the effectiveness of oxadiazole derivatives in inhibiting bacterial growth, suggesting their utility in developing new antimicrobial agents .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound . The following key findings illustrate its efficacy:

  • Mechanism of Action : Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through multiple mechanisms, such as inducing apoptosis and inhibiting angiogenesis. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results against various cancer cell lines, including leukemia and breast cancer .
  • In Vitro Studies : A study conducted by Abdel K. Mansour et al. synthesized several 1,3,4-oxadiazole derivatives and tested them against NCI-58 human cancer cell lines. One derivative exhibited over 90% inhibition against multiple cancer types, indicating strong antiproliferative activity .
  • Case Studies : Specific case studies have demonstrated that compounds similar to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide showed significant cytotoxicity against leukemia cell lines (CCRF-CEM and K-562), further validating the therapeutic potential of this chemical structure .

Synthesis and Characterization

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis typically begins with readily available precursors like 2,5-dimethylphenyl hydrazine and furan derivatives.
  • Cyclization Reaction : The formation of the oxadiazole ring is achieved through cyclization reactions involving thiosemicarbazides or hydrazides under acidic or basic conditions.
  • Final Coupling : The final product is obtained by coupling the oxadiazole derivative with a sulfonamide moiety to enhance biological activity .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing the efficacy of oxadiazole derivatives:

Structural Feature Impact on Activity
Oxadiazole RingEssential for anticancer activity
Sulfonamide GroupEnhances solubility and bioavailability
Substituents on PhenylModulate potency and selectivity

The presence of specific substituents on the phenyl rings can significantly alter the compound's interaction with biological targets, thus influencing its therapeutic efficacy .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with other 1,3,4-oxadiazole derivatives and sulfonamide-containing analogs reported in the literature.

Structural Analogues from

The study in Arabian Journal of Medicinal Chemistry (2020) describes four 1,3,4-oxadiazole derivatives (7c–7f) with thiazole and sulfanyl-propanamide substituents . Key comparisons include:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C)
Target Compound 5-(2,5-dimethylphenyl), 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide C₂₄H₂₃N₅O₄S 485.53 Not reported
7c (from ) 5-(2-amino-1,3-thiazol-4-yl)methyl, N-(3-methylphenyl)propanamide C₁₆H₁₇N₅O₂S₂ 375.46 134–136
7f (from ) 5-(2-amino-1,3-thiazol-4-yl)methyl, N-(2,5-dimethylphenyl)propanamide C₁₇H₁₉N₅O₂S₂ 389.49 165–178

Key Differences :

  • The target compound replaces the thiazole-propanamide chain (in 7c–7f) with a furan-sulfamoyl benzamide group, likely enhancing solubility due to the polar sulfonamide moiety.
Antifungal 1,3,4-Oxadiazoles ()

Two antifungal 1,3,4-oxadiazoles, LMM5 and LMM11 , share structural similarities with the target compound:

Compound Core Structure Substituents Antifungal Activity (vs. C. albicans)
LMM5 1,3,4-oxadiazole 4-[benzyl(methyl)sulfamoyl]benzamide, 5-(4-methoxyphenyl)methyl IC₅₀: 8.2 µM
LMM11 1,3,4-oxadiazole 4-[cyclohexyl(ethyl)sulfamoyl]benzamide, 5-(furan-2-yl) IC₅₀: 12.5 µM
Target 1,3,4-oxadiazole 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide, 5-(2,5-dimethylphenyl) Not tested

Key Insights :

  • The furan-2-yl group in LMM11 and the target compound may enhance binding to fungal thioredoxin reductase, a mechanism proposed for LMM11 .
Insecticidal Oxadiazoles ()

Compounds a4 and a5 from Design, Synthesis, and Toxicological Activities... () are oxadiazole derivatives with furan-carboxamide substituents:

Compound Structure Insecticidal Activity (vs. Spodoptera frugiperda)
a4 N-[5-(cyanomethyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide LC₅₀: 0.45 mg/mL
a5 N-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide LC₅₀: 0.78 mg/mL
Target N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(sulfamoyl)benzamide Not tested

Key Differences :

  • The target compound’s sulfamoyl benzamide group replaces the simpler furan-carboxamide in a4/a3. This substitution may reduce insecticidal efficacy but increase selectivity for eukaryotic targets (e.g., fungi) due to sulfonamide’s role in enzyme inhibition .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.